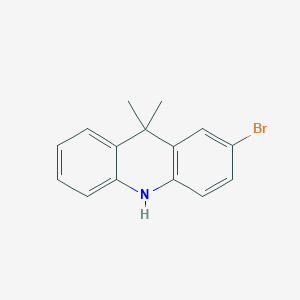

2-Bromo-9,9-dimethyl-9,10-dihydroacridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-9,9-dimethyl-10H-acridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN/c1-15(2)11-5-3-4-6-13(11)17-14-8-7-10(16)9-12(14)15/h3-9,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUZMWSTBGKDMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2NC3=C1C=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Regioselective Functionalization of 2 Bromo 9,9 Dimethyl 9,10 Dihydroacridine

Strategies for the Construction of the 9,9-Dimethyl-9,10-dihydroacridine (B1200822) Core

The synthesis of the 9,9-dimethyl-9,10-dihydroacridine scaffold is a critical first step, and several chemical strategies have been developed to achieve this. These methods range from classical acid-promoted cyclizations to organometallic approaches, each with distinct advantages and challenges.

Grignard Addition to Acridinium (B8443388) Intermediates

A more robust and versatile method for constructing the 9,9-disubstituted dihydroacridine core involves the use of Grignard reagents. This strategy often starts with a precursor such as methyl N-phenylanthranilate. nih.gov A double Grignard addition to the ester group of this precursor can be employed to introduce the two methyl groups at the C-9 position. nih.gov

Alternatively, a sequential approach can be used. This involves the formation of an acridinium intermediate, which is then subjected to a Grignard reaction. The Grignard reagent, in this case, methylmagnesium bromide (CH₃MgBr), attacks the electrophilic C-9 position of the acridinium salt to install the gem-dimethyl groups. nih.gov This method is often superior to the acid-cyclization route as it avoids the formation of elimination byproducts and allows for the synthesis of mixed-substituent dihydroacridines if different Grignard reagents are used sequentially. nih.gov

Palladium-Catalyzed Cycloaddition Methods

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In the context of dihydroacridine chemistry, palladium catalysis is prominently used for the functionalization of the pre-formed acridine (B1665455) ring system, particularly through Buchwald-Hartwig amination. nih.govnih.govacs.orgwikipedia.orgrug.nl This reaction creates a new carbon-nitrogen bond, coupling the nitrogen atom of 9,9-dimethyl-9,10-dihydroacridine with various aryl halides. nih.govacs.org

While palladium-catalyzed intramolecular C-H arylation is a known method for creating fused heterocyclic systems, its specific application for the de novo construction of the 9,9-dimethyl-9,10-dihydroacridine core via cycloaddition is less commonly documented. beilstein-journals.org The primary utility of palladium catalysis in this area remains the modification of the scaffold rather than its initial assembly.

Other Cyclization and Condensation Reactions in Dihydroacridine Synthesis

Beyond the primary methods, other named reactions are relevant to the synthesis of the acridine core, which is the parent structure of the target molecule. The Bernthsen acridine synthesis, for example, is a classic condensation reaction that involves heating a diarylamine with a carboxylic acid (or its anhydride or acid chloride) and zinc chloride. nih.gov This method provides a direct route to the acridine skeleton, which can then be further modified at the C-9 and N-10 positions to yield the desired 9,9-dimethyl-9,10-dihydroacridine.

Introduction of Bromine Substituents: Regioselective Bromination at C-2 Position

Once the 9,9-dimethyl-9,10-dihydroacridine core is synthesized, the next step is the introduction of a bromine atom. The electronic properties of the dihydroacridine ring system direct the regioselectivity of this functionalization, favoring substitution at specific positions.

Direct Bromination Techniques

Direct bromination of the 9,9-dimethyl-9,10-dihydroacridine core is achieved using electrophilic brominating agents. N-Bromosuccinimide (NBS) is a common and effective reagent for this type of transformation. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds via an electrophilic aromatic substitution mechanism. The nitrogen atom at the 10-position acts as an electron-donating group, activating the aromatic rings of the dihydroacridine system towards electrophilic attack.

Research on related acridine-thymine conjugates has demonstrated that treatment with NBS results in regioselective bromination at the C-2 and C-7 positions of the acridine ring. This selectivity is driven by the electronic activation provided by the heterocyclic nitrogen atom. The reaction is solvent-dependent and highlights that even under conditions that could favor radical processes, electrophilic aromatic substitution is the predominant pathway.

| Reagent | Substrate Type | Observed Position(s) of Bromination | Reaction Type |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acridine Conjugate | C-2 and C-7 | Electrophilic Aromatic Substitution |

Strategies for Controlled Bromination Patterns

The synthesis of 2-bromo-9,9-dimethyl-9,10-dihydroacridine typically begins with the preparation of the 9,9-dimethyl-9,10-dihydroacridine core. An improved general procedure for the synthesis of 9,9-disubstituted 9,10-dihydroacridines involves the acid-catalyzed cyclization of an appropriate N-aryl-anthranilic acid derivative, though this method can be complicated by a competing elimination reaction nih.gov.

Once the 9,9-dimethyl-9,10-dihydroacridine core is obtained, regioselective bromination is achieved through electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a commonly employed reagent for such transformations due to its milder reactivity compared to elemental bromine, allowing for greater control over the reaction. The regioselectivity of the bromination is directed by the electronic properties of the dihydroacridine ring system. The nitrogen atom, being an activating group, directs electrophilic substitution to the ortho and para positions. In the case of 9,9-dimethyl-9,10-dihydroacridine, the C-2 and C-7 positions are electronically activated and sterically accessible for bromination.

To achieve mono-bromination at the C-2 position, careful control of the reaction conditions is necessary. This typically involves using a stoichiometric amount of NBS in a suitable solvent at a controlled temperature. While specific conditions for the regioselective mono-bromination of 9,9-dimethyl-9,10-dihydroacridine are not extensively detailed in the available literature, analogous reactions with similar aromatic systems suggest that polar aprotic solvents can influence the regioselectivity. The use of a slight excess of the dihydroacridine substrate relative to NBS can also favor the formation of the mono-brominated product. It is also possible to obtain the 2,7-dibrominated derivative by using a larger excess of NBS chemscene.com.

Advanced Functionalization and Derivatization Strategies of Brominated Dihydroacridines

The bromine atom at the C-2 position of this compound serves as a key functional group for a variety of cross-coupling and substitution reactions, enabling the synthesis of a diverse range of derivatives with tailored electronic and photophysical properties.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura coupling at C-2 or C-4)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. In the context of this compound, this palladium-catalyzed reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C-2 position. The general reaction involves the coupling of the bromo-dihydroacridine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. For heteroaryl couplings, which can be challenging due to the potential for catalyst inhibition by the heteroatom, specialized ligand systems are often employed to facilitate the reaction.

| Catalyst/Ligand | Base | Solvent | Substrate Scope | Yield (%) | Reference |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | Arylboronic acids | Good to Excellent | N/A |

| Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | Heteroarylboronic acids | Moderate to Good | N/A |

Nucleophilic Aromatic Substitution of Hydrogen (SNH) Approaches

Nucleophilic Aromatic Substitution of Hydrogen (SNH) is a direct C-H functionalization method that can be applied to electron-deficient aromatic systems. While the dihydroacridine ring is not strongly electron-deficient, the presence of certain activating groups or the use of strong nucleophiles under specific conditions can facilitate SNH reactions.

For 9,9-dimethyl-9,10-dihydroacridine, SNH reactions are less common than cross-coupling reactions at the pre-functionalized bromo position. However, in related acridine systems, direct amination has been achieved through oxidative C-H amination, which can be considered a type of SNH reaction. This typically involves the use of an amine nucleophile in the presence of an oxidant and a catalyst. The regioselectivity of such reactions can be influenced by the steric and electronic environment of the C-H bonds.

Post-Synthetic Modification Pathways for this compound

Post-synthetic modification refers to the chemical transformation of a functional group on an already assembled molecular scaffold. For this compound, the bromine atom is the primary site for such modifications. Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions such as the Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig amination (coupling with amines) can be employed to introduce a diverse range of functionalities.

These modifications allow for the fine-tuning of the electronic properties, solubility, and solid-state packing of the resulting molecules, which is particularly important for applications in organic electronics.

| Reaction Type | Coupling Partner | Catalyst System | Typical Conditions |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Amine base, room temp. to 60 °C |

| Heck Coupling | Alkene | Pd(OAc)₂ / Phosphine ligand | Organic base, 80-120 °C |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Buchwald ligand | Strong base (e.g., NaOtBu), 80-110 °C |

This table illustrates common post-synthetic modification pathways for aryl bromides, which are applicable to this compound.

Incorporation into Polymeric or Supramolecular Architectures

The functionalized derivatives of this compound can serve as monomers for the synthesis of conjugated polymers. For instance, by creating a di-functionalized monomer (e.g., a dibromo or a bromo-boronic acid derivative), polymerization can be achieved through step-growth polymerization methods like Suzuki polycondensation. The resulting polymers can exhibit interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 9,9-dimethyl substitution is particularly useful in polymer synthesis as it enhances the solubility of the resulting polymers, facilitating their processing from solution.

Furthermore, the planar and aromatic nature of the acridine core, combined with the potential for introducing specific functional groups through the bromo-substituent, makes these molecules attractive building blocks for supramolecular chemistry. Through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination, these molecules can self-assemble into well-defined one-, two-, or three-dimensional architectures. These supramolecular structures can exhibit unique properties that are not present in the individual molecules, with potential applications in sensing, catalysis, and materials science.

Computational Chemistry and Theoretical Investigations of 2 Bromo 9,9 Dimethyl 9,10 Dihydroacridine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 2-Bromo-9,9-dimethyl-9,10-dihydroacridine. These methods allow for a detailed mapping of electron distribution, energy levels, and the nature of chemical bonds within the molecule.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, and it has been widely applied to study the ground state properties of acridine (B1665455) derivatives. By approximating the exchange-correlation energy, DFT provides a balance between accuracy and computational cost, making it suitable for molecules of this size.

While specific DFT studies on this compound are not extensively documented in publicly available literature, research on closely related 9,9-dimethyl-9,10-dihydroacridine (B1200822) derivatives offers valuable insights. For instance, DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional shape. These calculations typically show that the dihydroacridine core adopts a folded "butterfly" conformation along the N•••C9 axis. The introduction of a bromine atom at the 2-position is expected to induce minor changes in the local geometry due to its steric bulk and electronic effects.

Furthermore, DFT is used to calculate other ground state properties such as the dipole moment, electrostatic potential, and atomic charges. The molecular electrostatic potential (MEP) map, for example, can identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Time-Dependent DFT (TD-DFT) for Excited State Characterization

To understand the photophysical properties of this compound, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.gov TD-DFT extends the principles of DFT to excited states, allowing for the calculation of vertical excitation energies, oscillator strengths, and the characterization of electronic transitions. nih.gov

Studies on derivatives of 9,9-dimethyl-9,10-dihydroacridine have utilized TD-DFT to predict their UV-Vis absorption spectra. nih.gov These calculations can identify the nature of the electronic transitions, for instance, whether they are localized on the acridine core or involve charge transfer between different parts of the molecule. For this compound, TD-DFT would be instrumental in determining how the bromo-substituent influences the energy of the excited states and the probability of electronic transitions, which in turn affects the color and fluorescence properties of the compound.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) Distribution and Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that help in understanding the electronic behavior of a molecule. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). The energy gap between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and the electronic absorption spectrum of the molecule.

In derivatives of 9,9-dimethyl-9,10-dihydroacridine, the HOMO is typically localized on the electron-rich dihydroacridine ring system, particularly on the nitrogen atom and the phenyl rings. nih.gov The LUMO, on the other hand, is often distributed over the aromatic system. nih.gov The introduction of a bromine atom, which is an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO. This can affect the HOMO-LUMO gap and, consequently, the photophysical properties.

Below is a table of calculated HOMO and LUMO energies for a related compound, a pyridazine (B1198779) derivative of 9,9-dimethyl-9,10-dihydroacridine (2AC-PYD), which illustrates the typical values obtained from DFT calculations. nih.gov

| Molecular Orbital | Energy (eV) |

| HOMO | -5.42 |

| LUMO | -2.13 |

| HOMO-LUMO Gap | 3.29 |

This data is for a related derivative and serves as an illustrative example.

Conformational Analysis and Molecular Dynamics Simulations

The 9,10-dihydroacridine (B10567) scaffold is not planar and can exist in different conformations. Conformational analysis is therefore crucial for understanding the three-dimensional structure and flexibility of this compound. Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them.

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, molecular vibrations, and interactions with the solvent. For this compound, an MD simulation could reveal how the molecule behaves in a solution, including the flexibility of the dihydroacridine ring and the orientation of the bromo-substituent. Such simulations are particularly important for understanding how the molecule might interact with biological targets or other molecules in its environment. While specific MD studies on this exact compound are scarce, the methodology has been applied to various acridine derivatives to explore their interactions and stability. mdpi.comresearchgate.netnih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for predicting various spectroscopic parameters, which can be invaluable for structure elucidation and characterization. For this compound, these methods can provide theoretical NMR and IR spectra that can be compared with experimental data.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a significant application of computational chemistry. github.iouncw.edu By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. nih.gov This can aid in the assignment of experimental spectra and help to confirm the chemical structure. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an Infrared (IR) spectrum. These calculations can help in identifying the characteristic vibrational modes of the molecule, such as the C-Br stretching frequency or the vibrations of the acridine core.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, providing a detailed picture of how a reaction proceeds.

For this compound, computational modeling could be used to study various reactions, such as nucleophilic aromatic substitution of the bromine atom or reactions involving the acridine nitrogen. For example, in the context of synthesizing acridine derivatives, understanding the reaction mechanism can help in optimizing reaction conditions and improving yields. The Bernthsen acridine synthesis, a classical method for preparing 9-substituted acridines, involves the reaction of a diarylamine with a carboxylic acid in the presence of a Lewis acid. youtube.com Computational studies on similar reaction types can elucidate the role of the catalyst and the nature of the intermediates involved.

Structure-Property Relationship Studies via In Silico Approaches

Computational chemistry provides a powerful lens through which the intricate connections between the molecular structure of a compound and its resulting properties can be meticulously examined. For this compound and its closely related analogues, in silico methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in predicting and understanding their electronic structure, molecular geometry, and photophysical behavior. These theoretical investigations are crucial for the rational design of novel materials for optoelectronic applications.

Detailed research findings from computational studies on derivatives of 9,9-dimethyl-9,10-dihydroacridine reveal significant insights into the impact of halogen substitution. For instance, in a study of halogenated TADF materials, the introduction of bromine atoms onto the DMAC core was shown to have a profound effect on the rates of intersystem crossing (ISC) and reverse intersystem crossing (RISC), which are critical processes for efficient TADF. researchgate.net

Theoretical screening of various 9,9-dimethyl-9,10-dihydroacridine derivatives has been employed to identify promising candidates for deep-blue electroluminescence. nih.gov These computational approaches allow for the prediction of key parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them, and the distribution of these frontier orbitals.

In a relevant computational study on a donor-acceptor molecule incorporating a 2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine (B1428789) moiety (BMAT), the HOMO was found to be predominantly localized on the 9,9-dimethyl-9,10-dihydroacridine unit, while the LUMO was situated on the acceptor part of the molecule. researchgate.net This spatial separation of HOMO and LUMO is a characteristic feature of charge-transfer states, which are fundamental to the TADF mechanism. The study further quantified the impact of bromine substitution on the kinetics of the excited states, as detailed in the table below.

| Parameter | Value |

|---|---|

| kISC (s-1) | Specific value not provided, but noted as larger than the non-brominated analogue. |

| kRISC (s-1) | Specific value not provided, but noted as larger than the non-brominated analogue. |

| Prompt Lifetime (μs) | Data not available in the provided context. |

| Delayed Exciton (B1674681) Lifetime (τDF) (μs) | 0.225 |

The bromine atoms, due to the heavy-atom effect, enhance spin-orbit coupling, which in turn facilitates both ISC (singlet to triplet conversion) and RISC (triplet to singlet conversion). rsc.org The faster rate of these processes, as predicted by computational models and confirmed experimentally, can lead to more efficient harvesting of triplet excitons for light emission in TADF-based devices. researchgate.net

Furthermore, DFT calculations on pyridazine derivatives incorporating the 9,9-dimethyl-9,10-dihydroacridine donor moiety provide insights into the ground-state geometries and electronic characteristics. researchgate.netmdpi.com The optimized geometries often reveal large dihedral angles between the donor and acceptor units, which influences the degree of electronic communication and the nature of the charge-transfer states. mdpi.com The table below presents the calculated frontier molecular orbital energies for a compound containing the 9,9-dimethyl-9,10-dihydroacridine (2AC-PYD) moiety, which serves as a valuable reference for understanding the electronic properties of the core structure.

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not explicitly provided in the search results. |

| LUMO | Data not explicitly provided in the search results. |

| Singlet State Energy (S1) | 2.68 |

| Triplet State Energy (T1) | 2.59 |

| ΔEST (S1 - T1) | 0.09 |

The small singlet-triplet energy splitting (ΔEST) is a critical parameter for efficient TADF, and computational methods are invaluable for predicting this value and guiding the design of new molecules with optimized ΔEST. researchgate.net The introduction of a bromo-substituent is expected to influence these energy levels, and while specific data for this compound is not available in the provided search results, the trends observed in related brominated compounds suggest that the bromine atom would likely modulate the HOMO and LUMO energy levels and potentially influence the ΔEST. rsc.org

In silico approaches, therefore, play a pivotal role in establishing a comprehensive understanding of the structure-property relationships in compounds like this compound. By providing detailed insights into their electronic and photophysical properties, these computational investigations guide the synthetic efforts towards the development of next-generation materials for advanced optoelectronic applications.

Advanced Electronic and Photophysical Properties of 2 Bromo 9,9 Dimethyl 9,10 Dihydroacridine Derivatives

Photoluminescence and Fluorescence Characteristics

Derivatives of 2-Bromo-9,9-dimethyl-9,10-dihydroacridine are notable for their advanced electronic and photophysical properties, which are central to their application in optoelectronic devices. These characteristics are governed by the interplay between the electron-donating dihydroacridine core and various electron-accepting moieties attached to it.

Emission Wavelengths and Quantum Yields

The emission spectra of 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) derivatives are highly tunable, spanning from the blue to the deep-red region of the visible spectrum. This tunability is achieved by modifying the acceptor unit attached to the DMAC donor, which alters the energy of the intramolecular charge transfer (ICT) state. For instance, combining DMAC with a pyridazine (B1198779) acceptor core results in emission in the range of 534–609 nm in toluene (B28343) solutions. mdpi.com

The photoluminescence quantum yield (PLQY) of these materials can be exceptionally high, which is a critical factor for their use in efficient light-emitting devices. In doped films, which is a common fabrication method for organic light-emitting diodes (OLEDs), DMAC-based compounds have demonstrated impressive quantum efficiencies. For example, 3,7- and 2,8-bis(9,9-dimethyl-9,10-dihydroacridine)dibenzo[b,d]thiophene 5,5-dioxide derivatives have shown high total photoluminescence quantum efficiencies of 72% and 88% in their doped films, respectively. researchgate.net A rigid 9,9-dimethyl-9,10-dihydroacridine moiety in a benzophenone-based emitter contributes to a high PLQY of 0.85 in its amorphous neat film by effectively restraining the quenching of long-lived triplet excitons. nih.gov

Below is a table summarizing the photophysical properties of selected 9,9-dimethyl-9,10-dihydroacridine derivatives.

| Compound | Host/Solvent | Emission Max (nm) | PLQY (%) | Reference |

| 3ASOA | Doped Film | --- | 72 | researchgate.net |

| 4ASOA | Doped Film | --- | 88 | researchgate.net |

| Emitter 36 | Neat Film | --- | 85 | nih.gov |

| 2AC-PYD | Toluene | 534-609 | --- | mdpi.com |

Solvatochromism and Environmental Effects on Emission

Derivatives of 9,9-dimethyl-9,10-dihydroacridine often exhibit significant solvatochromism, where the color of their emission changes with the polarity of the surrounding medium. This phenomenon is a hallmark of compounds with a strong intramolecular charge transfer (ICT) character in their excited state. mdpi.com An increase in solvent polarity stabilizes the polar ICT excited state more than the less polar ground state, leading to a red shift (a shift to longer wavelengths) in the emission spectrum. mdpi.com

This positive solvatochromism confirms that the emission originates from an ICT state. mdpi.com Studies on pyridazine derivatives bearing the DMAC moiety have shown that the emission is influenced by the polarity of the medium, which is characteristic of donor-acceptor type structures. mdpi.com The absence of significant intermolecular interaction effects in solid-state films indicates that the ICT characteristics are primarily governed by the molecular structure itself. mdpi.com This environmental sensitivity allows for the fine-tuning of emission colors by controlling the polarity of the host material in OLED applications.

Thermally Activated Delayed Fluorescence (TADF) Properties

The 9,9-dimethyl-9,10-dihydroacridine moiety is a cornerstone in the design of highly efficient emitters that exhibit thermally activated delayed fluorescence (TADF). researchgate.netnih.gov The TADF mechanism allows for the harvesting of non-emissive triplet excitons and their conversion into light-emitting singlet excitons, theoretically enabling 100% internal quantum efficiency in OLEDs. nih.govnih.gov This process relies on an efficient reverse intersystem crossing (RISC) from the lowest triplet state (T1) to the lowest singlet state (S1), which is facilitated by a very small energy gap (ΔEST) between these two states. researchgate.net

The molecular design of DMAC-based TADF emitters often involves creating a twisted geometry between the DMAC donor and the acceptor unit. This spatial separation of the highest occupied molecular orbital (HOMO, located on the donor) and the lowest unoccupied molecular orbital (LUMO, on the acceptor) leads to a small ΔEST. researchgate.net For instance, in a pyridazine derivative of DMAC (2AC-PYD), the first triplet excited state (2.59 eV) is very close to the first singlet excited state (2.68 eV), which is beneficial for the TADF mechanism. mdpi.com The rigid and sterically bulky nature of the DMAC group also plays a crucial role by suppressing non-radiative quenching processes, which is essential for achieving high efficiency. nih.gov

| Compound | ΔEST (eV) | Delayed Lifetime (τd) | Key Feature | Reference |

| 3ASOA | --- | --- | TADF confirmed | researchgate.net |

| 4ASOA | --- | --- | TADF confirmed | researchgate.net |

| Emitter 36 | --- | 2.7 µs | Rigid DMAC suppresses quenching | nih.gov |

| 2AC-PYD | 0.09 | 143 ns | Small ΔEST | mdpi.comresearchgate.net |

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules in solution are induced to emit intensely upon aggregation or in the solid state. rsc.org This effect is typically attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay channels and opens up the radiative pathway. rsc.org

While the AIE phenomenon has been extensively studied in various classes of luminogens, specific reports focusing on AIE in this compound derivatives are not widely documented in the provided research. However, the structural motifs common in AIE-active molecules, such as propeller-like shapes that can undergo intramolecular rotations in solution, are present in many complex DMAC derivatives. The principle of restricting molecular motion to enhance luminescence is a key aspect of solid-state lighting. In many TADF emitters, the rigid structure of the DMAC unit helps to minimize non-radiative decay, a principle that overlaps with the goals of AIE. nih.gov Further research may explore the potential for designing DMAC derivatives that explicitly leverage AIE properties.

Excited State Dynamics and Energy Transfer Processes

The performance of optoelectronic devices based on this compound derivatives is critically dependent on the management of excited states, specifically the singlet and triplet excitons generated during electrical excitation.

Singlet and Triplet Exciton (B1674681) Management

In organic light-emitting diodes, electrical injection of charge carriers typically results in the formation of 25% singlet excitons (which are emissive) and 75% triplet excitons (which are non-emissive in conventional fluorescent materials). researchgate.net Efficiently harvesting the energy from the triplet excitons is paramount for achieving high device efficiency. researchgate.net

The steric hindrance provided by the bulky 9,9-dimethyl groups on the acridine (B1665455) scaffold is a key structural feature for successful exciton management. nih.gov It creates a larger distance between adjacent molecules in the solid state, which effectively suppresses intermolecular quenching processes like triplet-triplet annihilation that would otherwise lead to non-radiative decay and reduced device performance and stability. nih.gov Therefore, the DMAC unit not only facilitates the crucial energy-level alignment for TADF but also provides the necessary molecular architecture to protect the emissive states.

Intramolecular Charge Transfer (ICT) States

Derivatives of 9,9-dimethyl-9,10-dihydroacridine often exhibit pronounced intramolecular charge transfer (ICT) characteristics, a phenomenon crucial for their application in optoelectronics. In donor-acceptor (D-A) type molecules, photoexcitation can lead to the transfer of an electron from the electron-donating moiety to the electron-accepting moiety, forming an ICT state. This process is highly sensitive to the surrounding environment, particularly the polarity of the solvent.

A notable example is a donor-acceptor-donor (D-A-D) derivative where 9,9-dimethyl-9,10-dihydroacridine acts as the donor and pyridazine serves as the acceptor core, a compound referred to as 2AC-PYD. nih.govnih.gov This compound demonstrates emission from an ICT state, which is confirmed by positive solvatochromism—a shift of the emission spectrum to longer wavelengths (a red shift) as the polarity of the solvent increases. nih.govnih.govchinesechemsoc.org

The photophysical properties of 2AC-PYD in different environments highlight its ICT nature. For instance, the emission of 2AC-PYD is observed to be blue-shifted when compared to a similar compound with a stronger phenoxazine (B87303) donor, which is an expected trend. nih.gov The photoluminescence (PL) quantum yields of deoxygenated toluene solutions of 2AC-PYD are less than 1%. nih.gov Theoretical studies have shown that the S0→S1 excitation in 2AC-PYD is characterized by ICT, which is a result of the large dihedral angles between the donor fragments and the pyridazine moiety. nih.gov

| Property | Value | Reference |

|---|---|---|

| Emission Type | Intramolecular Charge Transfer (ICT) | nih.govnih.govchinesechemsoc.org |

| Solvatochromism | Positive (Red shift in polar solvents) | nih.govnih.govchinesechemsoc.org |

| PL Quantum Yield (Toluene) | <1% | nih.gov |

| Excitation Character (S0→S1) | ICT due to large dihedral angles | nih.gov |

Hybridized Locally Excited and Charge Transfer (HLCT) States

In the quest for highly efficient emitters for OLEDs, researchers have explored molecules that exhibit Hybridized Locally Excited and Charge Transfer (HLCT) states. An HLCT state is a quantum mechanical mixture of a locally excited (LE) state and a charge-transfer (CT) state. This hybridization can lead to materials with both high photoluminescence quantum yields (a characteristic of LE states) and efficient harvesting of triplet excitons (a feature of CT states in thermally activated delayed fluorescence, TADF).

Computational and spectral analyses of derivatives of 9,9-dimethyl-9,10-dihydroacridine have demonstrated the existence of HLCT states. nih.gov These studies reveal that carefully designed molecules can exhibit multiple emission pathways. Specifically, certain derivatives of 9,9-dimethyl-9,10-dihydroacridine show a locally excited (LE) emission in the ultraviolet region (around 360 nm), an ICT emission in the green region (around 510 nm), and a deep-blue HLCT emission at approximately 430 nm when dispersed in solid media of varying polarities. nih.gov

The presence of the HLCT state allows for efficient exciton production through spin-flip switching via thermally activated processes, which is a more effective pathway than prompt fluorescence alone. nih.gov The linking topology of the donor and acceptor units within the molecule, such as meta- versus para-isomers, has a significant impact on the efficiency of triplet harvesting in OLEDs, with para-isomers often showing more efficient performance. nih.gov This detailed understanding of the structure-property relationships is crucial for designing advanced emitters. nih.gov

| Emission Type | Peak Emission Wavelength (approx.) | Color | Reference |

|---|---|---|---|

| Locally Excited (LE) | 360 nm | Ultraviolet | nih.gov |

| Hybridized Locally Excited and Charge Transfer (HLCT) | 430 nm | Deep-Blue | nih.gov |

| Intramolecular Charge Transfer (ICT) | 510 nm | Green | nih.gov |

Redox Potentials and Energy Levels (HOMO/LUMO) Relevant to Electronic Performance

The redox potentials and the corresponding highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a material are fundamental parameters that determine its suitability for use in electronic devices. These properties govern the efficiency of charge injection, transport, and recombination in OLEDs.

For the 9,9-dimethyl-9,10-dihydroacridine derivative 2AC-PYD, these properties have been investigated through both experimental techniques like cyclic voltammetry and theoretical calculations using density functional theory (DFT). nih.govnih.govchinesechemsoc.org The ionization potential, which is related to the HOMO level, is only slightly dependent on the strength of the donor moieties. nih.gov For 2AC-PYD, the experimentally determined ionization potential is 5.38 eV. nih.gov

DFT calculations provide further insight into the electronic structure. The HOMO of 2AC-PYD is primarily located on the electron-donating 9,9-dimethyl-9,10-dihydroacridine fragments, with a minor contribution from the pyridazine core. Conversely, the LUMO is situated exclusively on the acceptor pyridazine fragment. chinesechemsoc.org This spatial separation of the HOMO and LUMO is a characteristic feature of D-A-D molecules and is essential for the formation of ICT states.

| Property | Value | Method | Reference |

|---|---|---|---|

| Ionization Potential | 5.38 eV | Cyclic Voltammetry | nih.gov |

| HOMO Location | Primarily on 9,9-dimethyl-9,10-dihydroacridine donor | DFT Calculation | chinesechemsoc.org |

| LUMO Location | Exclusively on pyridazine acceptor | DFT Calculation | chinesechemsoc.org |

Applications of 2 Bromo 9,9 Dimethyl 9,10 Dihydroacridine in Advanced Materials and Optoelectronics

Organic Light-Emitting Diodes (OLEDs)

2-Bromo-9,9-dimethyl-9,10-dihydroacridine is not typically used as an active component in its base form within OLEDs. Instead, it is a critical precursor for synthesizing a variety of functional materials where the DMAC moiety imparts desirable thermal, morphological, and electronic properties. The bromine atom provides a convenient site for chemical modification, typically through cross-coupling reactions like the Buchwald-Hartwig amination or Suzuki reaction, enabling the attachment of other functional groups to build host materials, hole transport materials, and emitters.

Role as Host Materials in Phosphorescent OLEDs

The DMAC core, introduced into larger molecular structures via the 2-bromo precursor, is highly effective in creating host materials for phosphorescent OLEDs (PhOLEDs). Host materials must possess high triplet energy to prevent quenching of the phosphorescent dopant, good thermal stability, and balanced charge transport properties.

The rigid and sterically bulky nature of the DMAC group helps to prevent intermolecular aggregation (π-π stacking), which can lead to quenching and device instability. This morphological stability ensures the formation of uniform, amorphous thin films, which is crucial for device longevity and performance. For example, materials like 10,10′-(9-phenyl-9H-carbazole-3,6-diyl)bis(9,9-dimethyl-9,10-dihydroacridine) (PhCAR-2ACR) have been synthesized using the DMAC moiety and have demonstrated good device characteristics when applied as host materials in yellow PhOLEDs. mdpi.com The high thermal stability of these materials, often with decomposition temperatures exceeding 400°C, is a direct benefit of incorporating the robust DMAC unit. mdpi.com

Table 1: Properties of Host Materials Incorporating the DMAC Moiety

| Compound | Td (°C, 5% weight loss) | Application | Reference |

|---|

Development as Hole Transport Materials (HTMs)

The electron-donating nature of the nitrogen atom in the acridine (B1665455) ring makes the DMAC moiety a suitable component for hole transport materials (HTMs). By functionalizing this compound with other known hole-transporting units, such as triphenylamine (B166846) (TPA) or carbazole, researchers have developed highly efficient HTMs.

These resultant materials exhibit high thermal stability and appropriate highest occupied molecular orbital (HOMO) energy levels that facilitate efficient injection of holes from the anode and transport to the emissive layer. For instance, the material 4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline (TPA-2ACR) was synthesized by coupling DMAC with a TPA core. mdpi.com When used as an HTM in a yellow phosphorescent OLED, it led to excellent efficiencies, significantly outperforming devices based on the conventional HTM, TAPC. mdpi.com The high performance is attributed to the favorable energy levels and high thermal stability (decomposition temperature of 422°C) imparted by the DMAC groups. mdpi.com

Table 2: Performance of OLEDs with DMAC-based Hole Transport Material

| HTM | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | Reference |

|---|---|---|---|---|

| TPA-2ACR | 55.74 | 29.28 | 21.59 | mdpi.com |

Utilization as Emitters for Deep Blue and Green Electroluminescence

The this compound intermediate is instrumental in constructing advanced emitters, particularly for thermally activated delayed fluorescence (TADF) materials. In TADF emitters, an electron-donating part and an electron-accepting part are linked to create a molecule with a small energy gap between the singlet and triplet excited states. The DMAC group serves as an excellent electron donor.

By reacting the bromo-precursor with various electron-acceptor molecules, a wide range of emitters have been developed. For deep blue emission, the DMAC donor has been combined with acceptors like phenylphenanthroimidazole (PPI) or anthracene (B1667546) derivatives. researchgate.net These materials exhibit efficient deep-blue emissions in neat films and demonstrate bipolar carrier transport abilities. researchgate.net Similarly, green-emitting TADF materials have been synthesized by pairing the DMAC donor with stronger acceptor units. researchgate.netnih.gov The spatial separation of the highest occupied molecular orbital (HOMO) on the DMAC donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor is key to achieving the TADF mechanism and high electroluminescence efficiencies. nih.gov

Table 3: Examples of Emitters Synthesized from DMAC Precursors

| Emitter Name | Emission Color | OLED External Quantum Efficiency (EQE) | CIE Coordinates (x, y) | Reference |

|---|---|---|---|---|

| TPA-TAn-DMAC | Deep Blue | 4.9% (non-doped) | (0.14, 0.18) | researchgate.net |

| Cz-TAn-DMAC | Blue | 4.8% (doped) | (0.15, 0.08) | researchgate.net |

| 2AcNN | Sky Blue | 12% | (0.19, 0.36) | nih.gov |

Influence on Overall Device Performance and Stability

Thermal and Morphological Stability: The rigid, bulky structure of the DMAC group enhances the glass transition temperature (Tg) and decomposition temperature (Td) of the resulting materials. mdpi.comresearchgate.net This leads to the formation of stable amorphous films that are resistant to crystallization during device operation, thereby extending the operational lifetime of the OLED.

Efficiency: In TADF emitters, the DMAC group helps to create a distinct donor-acceptor structure, which is essential for efficient reverse intersystem crossing (RISC) and harvesting of triplet excitons. This directly contributes to high internal and external quantum efficiencies. nih.gov When used in HTLs and host materials, the DMAC core promotes balanced charge injection and transport, reducing efficiency roll-off at high brightness. mdpi.com

Color Purity: For emitters, the rigid structure of the DMAC unit can help to reduce vibrational and rotational modes, leading to narrower emission spectra and improved color purity, which is particularly important for display applications requiring deep blue pixels.

The strategic use of this compound as a synthetic intermediate allows for the integration of these beneficial properties, leading to the development of OLEDs with high efficiency, long-term stability, and excellent color quality. researchgate.netresearchgate.net

Fluorescent Probes and Sensing Platforms

The acridine core structure is a well-established fluorophore, and its derivatives are widely explored for use as fluorescent probes and in chemical sensing applications. The fluorescence of acridine-based compounds can be highly sensitive to the local environment, making them suitable for detecting changes in polarity, viscosity, or the presence of specific analytes. nih.govrsc.org

While this compound is not the final sensor molecule, its role as a synthetic intermediate is crucial. The bromine atom serves as a versatile anchor point for introducing specific recognition units (e.g., chelating agents for metal ions) or environmentally sensitive groups. For example, by replacing the bromine with moieties that can bind to specific ions, probes for detecting heavy metals like mercury have been developed from acridine scaffolds. researchgate.net Similarly, functionalization at this position can yield probes that exhibit significant changes in their fluorescence emission in response to variations in solvent polarity, allowing for the imaging and monitoring of cellular microenvironments. rsc.org

Organic Semiconductor Materials Research

In the broader context of organic semiconductor materials research, this compound stands out as a key building block. The field relies on the ability to design and synthesize novel π-conjugated systems with precisely controlled electronic and physical properties. This compound provides a robust, electron-rich, and sterically demanding core (DMAC) that can be readily incorporated into larger, more complex molecular architectures.

Its utility extends beyond OLEDs to other areas of organic electronics. The DMAC moiety has been investigated for its potential in creating materials for perovskite solar cells and other optoelectronic devices. rsc.org The ability to systematically modify the structure by leveraging the reactivity of the C-Br bond allows researchers to study structure-property relationships, a fundamental aspect of materials science. By attaching different electron-donating or electron-withdrawing groups, scientists can fine-tune the energy levels (HOMO/LUMO), charge carrier mobility, and solid-state packing of new organic semiconductors, thereby advancing the design of next-generation electronic materials.

Mechanistic Insights into Reactivity and Excited State Dynamics of 2 Bromo 9,9 Dimethyl 9,10 Dihydroacridine

Reaction Pathways and Intermediate Formation

The reactivity of 2-bromo-9,9-dimethyl-9,10-dihydroacridine is characterized by its participation in palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. This reaction serves as a powerful method for forming new carbon-nitrogen bonds. The general mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex. wikipedia.orglibretexts.org This step forms a Pd(II) intermediate. Subsequently, the amine reactant coordinates to the palladium center, followed by deprotonation with a base (such as sodium tert-butoxide) to form a palladium amide complex. The final step is reductive elimination, which yields the desired N-arylated acridine (B1665455) product and regenerates the palladium(0) catalyst, allowing the cycle to continue. wikipedia.orglibretexts.orgresearchgate.net

Dihydroacridines can also be considered stable intermediates in nucleophilic aromatic substitution of hydrogen (SNH) reactions. researchgate.net In these pathways, a nucleophile attacks the acridinium (B8443388) cation, leading to the formation of a 9-substituted-9,10-dihydroacridine intermediate. researchgate.net Subsequent oxidation of this intermediate results in the aromatized, substituted acridine product. researchgate.net

The key reaction pathways for this compound are summarized below:

| Reaction Type | Key Steps | Intermediates |

| Buchwald-Hartwig Amination | 1. Oxidative Addition2. Amine Coordination & Deprotonation3. Reductive Elimination | Pd(II)-aryl complex, Pd(II)-amide complex |

| Nucleophilic Aromatic Substitution (as intermediate) | 1. Nucleophilic attack on acridinium ion2. Oxidation/Aromatization | 9-substituted-9,10-dihydroacridine |

Oxidative Processes and Radical Species Formation

The 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) core is susceptible to oxidative processes, which typically proceed through the formation of a radical cation intermediate. Electrochemical studies on various dihydroacridine derivatives show that the initial step is a single electron transfer (SET) from the electron-rich dihydroacridine ring to an anode or a chemical oxidant. researchgate.netrsc.org This process generates a DMAC radical cation. rsc.orgacs.org

The stability of this radical cation is a critical factor determining the subsequent reaction pathway. For the unsubstituted 9,9-dimethyl-9,10-dihydroacridine, the radical cation is known to be relatively unstable. acs.org However, substituents on the acridine framework can modulate this stability. acs.org Following its formation, the radical cation can undergo several transformations:

Aromatization: Deprotonation followed by a second oxidation step can lead to the formation of the corresponding aromatic acridinium cation. researchgate.net

Dimerization and Oligomerization: The radical cation can exist in several resonant forms, with the unpaired spin delocalized across the aromatic rings. Recombination of two radical species can lead to the formation of dimers or, under favorable conditions, oligomers. rsc.org

Bond Cleavage: In some substituted dihydroacridines, oxidation can result in the cleavage of bonds at the C-9 position. researchgate.net

The general scheme for the oxidative formation of the DMAC radical cation and its potential subsequent reactions is outlined below. The process highlights the dual possibility of aromatization or coupling reactions. researchgate.netrsc.org

A conceptual diagram illustrating the formation of the DMAC radical cation via a single electron transfer (SET) and its subsequent potential pathways, including aromatization and dimerization.

A conceptual diagram illustrating the formation of the DMAC radical cation via a single electron transfer (SET) and its subsequent potential pathways, including aromatization and dimerization.Electronic Coupling and Charge Transfer Mechanisms

The 9,9-dimethyl-9,10-dihydroacridine (DMAC) moiety is a strong electron-donating group, a property that is central to its photophysical behavior. acs.orgmdpi.comnih.gov When covalently linked to an electron-accepting unit, it facilitates the formation of donor-acceptor (D-A) type molecules that exhibit intramolecular charge transfer (ICT) upon photoexcitation. rsc.orgmdpi.comresearchgate.net

In these D-A systems, the highest occupied molecular orbital (HOMO) is typically localized on the electron-donating DMAC fragment, while the lowest unoccupied molecular orbital (LUMO) is situated on the acceptor moiety. mdpi.comnih.govresearchgate.net This spatial separation of the frontier molecular orbitals is a hallmark of charge-transfer character. mdpi.com The electronic excitation from the ground state (S₀) to the first singlet excited state (S₁) corresponds to a significant transfer of electron density from the DMAC donor to the acceptor. mdpi.com

A key structural feature of DMAC-containing D-A compounds is the large dihedral angle between the plane of the donor and the acceptor. mdpi.com This twisted geometry minimizes π-conjugation in the ground state but is crucial for enabling efficient through-space charge transfer in the excited state. mdpi.comresearchgate.net This ICT character is often evidenced by positive solvatochromism, where the emission wavelength shows a bathochromic (red) shift in more polar solvents due to the stabilization of the polar excited state. mdpi.comnih.govresearchgate.net The efficiency of this charge transfer is fundamental to the properties of materials designed for applications such as thermally activated delayed fluorescence (TADF). mdpi.comresearchgate.net

Key Characteristics of DMAC-based Charge Transfer Systems

| Feature | Description | Consequence |

| Strong Donor Character | The nitrogen atom and π-rich system of DMAC make it an excellent electron donor. acs.org | Efficient HOMO localization on the DMAC unit. mdpi.com |

| Twisted Geometry | A significant dihedral angle exists between the DMAC donor and the linked acceptor. mdpi.com | Decoupling of ground-state orbitals, promotion of through-space charge transfer. mdpi.comresearchgate.net |

| HOMO-LUMO Separation | The HOMO is localized on the DMAC donor, and the LUMO is on the acceptor. nih.govresearchgate.net | Excitation leads to a significant transfer of electron density (Intramolecular Charge Transfer). researchgate.net |

| Solvatochromism | Emission wavelength is sensitive to solvent polarity. mdpi.comresearchgate.net | Confirms the polar nature of the ICT excited state. |

Influence of Substituents on Reaction Mechanisms and Photophysical Behavior

Substituents on the 9,10-dihydroacridine (B10567) core play a critical role in tuning its reactivity, electronic structure, and photophysical properties.

The 9,9-dimethyl Group: The two methyl groups at the C-9 position are not merely passive substituents. They enforce a rigid, bent (boat-like) conformation on the central dihydroacridine ring. ktu.edu This structural rigidity is crucial for minimizing non-radiative decay pathways from the excited state, which often leads to enhanced fluorescence quantum yields in materials incorporating this moiety. researchgate.netktu.edu Furthermore, the steric bulk of the gem-dimethyl groups helps to maintain the twisted conformation in D-A systems, which is essential for efficient ICT and TADF properties. researchgate.net

The 2-Bromo Group: The bromine atom at the 2-position influences the molecule in two primary ways:

Electronic Effects: As a weakly electron-withdrawing group, the bromine atom can lower the energy levels of both the HOMO and LUMO through p-π conjugation, where the p-orbitals of the bromine interact with the π-system of the acridine ring. researchgate.net This can lead to red-shifted absorption and emission spectra compared to the unsubstituted parent compound. researchgate.netrsc.org

Heavy Atom Effect: The presence of the relatively heavy bromine atom can enhance the rate of intersystem crossing (ISC), the process of converting a singlet excited state to a triplet excited state. This effect can influence the efficiency of processes that rely on triplet states, such as phosphorescence or TADF, by altering the balance between radiative and non-radiative decay pathways. rsc.org

The DMAC Moiety as a Substituent: When the entire this compound unit is used as a substituent (a donor group), it imparts several beneficial properties to a larger molecular system. It acts as an electron-donating auxochrome that can induce red shifts in emission, suppress photooxidative reactions, and prevent the formation of triplet states, thereby improving photostability and reducing phototoxicity. nih.gov The conformation of the DMAC unit itself, which can exist in both planar and bent forms, can have a profound impact on the photophysical properties of the final molecule, with different conformers potentially enabling or inhibiting processes like TADF. researchgate.netktu.edu

| Substituent | Influence |

| 9,9-dimethyl | Enforces a rigid, bent conformation; provides steric hindrance. ktu.edu |

| 2-Bromo | Electron-withdrawing character; "heavy atom" effect. researchgate.netrsc.org |

| DMAC unit (as a donor) | Strong electron-donating auxochrome. nih.gov |

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of acridine (B1665455) derivatives has traditionally involved methods like the Ullmann condensation or Bernthsen acridine synthesis, which can require harsh conditions. nih.govnih.gov Future efforts are increasingly directed towards "green chemistry" principles to improve efficiency and reduce environmental impact. Research is focusing on microwave-assisted reactions, which can dramatically shorten reaction times and increase yields. researchgate.net Another promising avenue is the use of environmentally friendly catalysts and solvents, such as sulfuric acid in water, to create more sustainable synthetic pathways. rsc.org The development of one-pot, multicomponent reactions using recyclable organocatalysts like deep eutectic solvents also represents a significant step forward in the efficient and green synthesis of acridine scaffolds. researchgate.net For 2-Bromo-9,9-dimethyl-9,10-dihydroacridine specifically, future work will likely adapt these modern methodologies to streamline its production and that of its precursors, avoiding complex and low-yielding steps, such as those plagued by competing elimination reactions. nih.govresearchgate.net

Exploration of Advanced Functionalization Strategies for Tailored Electronic and Optical Properties

The bromine atom on the this compound scaffold is a versatile handle for introducing a wide array of functional groups through cross-coupling reactions, such as the Buchwald-Hartwig amination. semanticscholar.org However, emerging research is focused on more direct and atom-economical methods like C-H activation. researchgate.net Transition metal catalysis, utilizing metals like palladium, rhodium, or platinum, enables the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. researchgate.netnih.govnih.govyoutube.com This allows for the regioselective introduction of aryl, alkyl, or other functional groups, which can precisely tune the molecule's electronic and optical properties. nih.gov

Future strategies will likely involve decorating the acridine core with various electron-donating or electron-withdrawing groups to modulate key parameters like the HOMO/LUMO energy levels, the singlet-triplet energy gap (ΔEST), and the transition dipole moment orientation. acs.orgchemrxiv.orgchemrxiv.org For instance, adding electron-withdrawing groups can blue-shift the emission spectrum, while electron-donating groups can cause a red-shift. acs.orgnih.gov These advanced functionalization techniques are crucial for designing molecules with bespoke properties for specific applications.

Deeper Understanding of Complex Photophysical Phenomena and Exciton (B1674681) Management

Derivatives of 9,9-dimethyl-9,10-dihydroacridine (B1200822) are central to the development of materials for third-generation organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF). rsc.org The TADF mechanism allows for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency. chemrxiv.orgacs.org This is achieved in donor-acceptor molecules where a small ΔEST facilitates reverse intersystem crossing (RISC) from the triplet state back to the singlet state. acs.orgrsc.orgsci-hub.se

Future research will aim to gain a more profound understanding of the intricate photophysical processes at play. This includes exploring "hot exciton" TADF, where RISC may occur from higher-lying triplet states (Tn, n>1) to the singlet state, a process that can be more efficient than conventional TADF. acs.orgacs.org Key research goals include designing molecules with accelerated RISC rates (kRISC) and high radiative decay rates (kr) to minimize efficiency roll-off at high brightness. chemrxiv.orgresearchgate.net Controlling the orientation of the molecule's transition dipole moment is another critical area; achieving a high degree of horizontal orientation in thin films can significantly enhance light outcoupling efficiency in OLEDs. rsc.orgrsc.org

| Compound | Emission Wavelength (λem) [nm] | ΔEST [eV] | Photoluminescence Quantum Yield (ΦPL) [%] | Device Max. External Quantum Efficiency (EQEmax) [%] |

|---|---|---|---|---|

| TRZ-DDMAc | 529 | 0.031 (film) | - | - |

| DMAC-TRZ | 495 (film) | 0.046 (film) | 90 | 26.5 |

| tBuPh-DMAC-TRZ | 518 (solution) | - | 72 (film) | ~28 |

| OMePh-DMAC-TRZ | 528 (solution) | - | 72 (film) | ~28 |

| 2S-TRZ | - | - | 96-99 | 35.6 |

Integration into Next-Generation Optoelectronic Devices and Advanced Materials

The primary application focus for this compound derivatives is in next-generation optoelectronic devices. sjar-tech.com As TADF emitters, they are key components in high-efficiency blue, green, and white OLEDs for displays and solid-state lighting. rsc.orgacs.orgrsc.org The ability to tune their emission color and efficiency through chemical modification makes them highly versatile. nih.gov For example, devices incorporating derivatives have achieved impressive external quantum efficiencies, with some reaching over 30%. researchgate.netrsc.org

Beyond emitters, these acridine-based materials are being explored for other roles within device architectures. Their electronic properties make them suitable candidates for host materials or as components in charge-transport layers. semanticscholar.org The development of materials that combine high efficiency with long operational stability remains a critical challenge. Future opportunities also lie in expanding their application to other advanced technologies, such as organic photovoltaics, sensors, and non-linear optical materials, leveraging their robust structure and tunable photophysics. mdpi.comchemicalbook.com

Multiscale Computational Modeling for Predictive Design of Advanced Materials

The empirical, trial-and-error approach to materials discovery is increasingly being replaced by computational design. oaepublish.com Multiscale modeling, particularly using quantum chemical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for predicting the optoelectronic properties of new molecules before synthesis. acs.orgrsc.org These methods can accurately calculate HOMO/LUMO energies, ΔEST values, and absorption/emission spectra, guiding the rational design of materials with desired characteristics. acs.orgnih.gov

The next frontier is the integration of machine learning (ML) and artificial intelligence (AI) into the design process. oaepublish.com ML models can be trained on large datasets of known materials to identify complex structure-property relationships that are not immediately obvious. oaepublish.comnih.gov This allows for the rapid high-throughput screening of vast virtual libraries of candidate molecules, identifying the most promising structures for synthesis and testing. oaepublish.com Generative models can even propose entirely new molecular structures with tailored optical properties. nih.gov By combining quantum calculations with ML, researchers can create a powerful, predictive pipeline to accelerate the discovery and optimization of advanced materials based on the this compound framework. mdpi.comnih.govresearchgate.net

Mentioned Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| This compound | This compound |

| TRZ-DDMAc | 10,10′-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9,9-dimethyl-9,10-dihydroacridine) |

| DMAC-TRZ | 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-9,9-dimethyl-9,10-dihydroacridine |

| tBuPh-DMAC-TRZ | Derivative of DMAC-TRZ with tert-butylphenyl groups on the acridine donor |

| OMePh-DMAC-TRZ | Derivative of DMAC-TRZ with methoxyphenyl groups on the acridine donor |

| 2S-TRZ | A TADF emitter based on a fluorene-spiro-acridine donor |

Q & A

Basic: What synthetic methodologies are employed for 2-Bromo-9,9-dimethyl-9,10-dihydroacridine, and how do steric effects influence regioselectivity?

Answer:

The compound is typically synthesized via bromination of 9,9-dimethyl-9,10-dihydroacridine using electrophilic brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Steric hindrance from the dimethyl groups directs bromination to the 2-position. Alternatively, palladium-catalyzed cross-coupling with brominated aryl precursors (e.g., 4-bromophenylboronic acid) can introduce bromine at specific sites . Reaction optimization (temperature, solvent polarity) is critical to minimize di-bromination byproducts.

Advanced: How does bromination at the 2-position modulate the HOMO-LUMO gap and singlet-triplet energy splitting (ΔEST) in DMAC-based TADF emitters?

Answer:

Bromine's electron-withdrawing nature localizes electron density on the acridine core, reducing HOMO-LUMO spatial overlap. Computational studies (TDDFT with ωB97XD/6-31G*) predict a narrowed HOMO-LUMO gap and smaller ΔEST (e.g., 0.07 eV in DMAC-DPS), enhancing reverse intersystem crossing (RISC) efficiency . Experimental validation via cyclic voltammetry and transient PL spectroscopy quantifies these effects.

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- Structural confirmation: H/C NMR (chemical shifts for bromine-induced deshielding), X-ray crystallography for solid-state packing.

- Purity analysis: HPLC (>99% purity for sublimed samples) .

- Photophysics: UV-Vis (absorption ), PL (emission ), and time-resolved fluorescence for TADF lifetime quantification .

Advanced: What strategies mitigate aggregation-caused quenching (ACQ) in non-doped OLED layers using brominated DMAC derivatives?

Answer:

- Molecular design: Introduce bulky substituents (e.g., tert-butyl groups) or adopt twisted donor-acceptor geometries to disrupt π-π stacking.

- Case study: DMAC-TRZ achieves 83% PLQY in neat films due to balanced torsion between DMAC and triazine moieties, reducing concentration quenching .

Advanced: How do solvent polarity and host-guest interactions influence delayed fluorescence dynamics in brominated DMAC compounds?

Answer:

Polar solvents stabilize charge-transfer (CT) states, shortening delayed fluorescence lifetimes. Time-resolved PL in toluene ( nm) vs. zeonex films ( nm) reveals solvent-dependent RISC rates. Host matrices with high triplet energy ( eV) suppress triplet-triplet annihilation .

Basic: What are the solubility and stability guidelines for handling this compound?

Answer:

The compound exhibits low solubility in polar solvents (e.g., water: g/L at 25°C) but dissolves in dichloromethane or toluene. Storage recommendations: dark, dry conditions at 2–8°C to prevent decomposition .

Advanced: How does transient absorption spectroscopy (TAS) elucidate intersystem crossing (ISC) dynamics in brominated DMAC derivatives?

Answer:

Femtosecond TAS tracks triplet-state population kinetics. For DMAC-MB, ISC rates ( s) correlate with values predicted by DFT. Comparisons with phenoxazine-based analogs highlight bromine’s role in accelerating ISC .

Basic: Which computational approaches best predict the photophysical properties of brominated DMAC derivatives?

Answer:

- TDDFT with tuned range-separated hybrids (e.g., ωB97XD) accurately predicts and .

- Solvent effects: Polarizable continuum models (PCM) simulate solvent polarity impacts on CT states .

Advanced: How does bromine enhance electron-transport properties in DMAC-based host materials for OLEDs?

Answer:

Bromine lowers the LUMO energy (e.g., DMAC-DPS: LUMO = -3.1 eV), improving electron injection from cathodes. Bilayer device architectures with brominated DMAC hosts exhibit enhanced external quantum efficiency (EQE >20%) due to balanced charge transport .

Advanced: How do steric effects from bromine substitution influence thin-film morphology and charge mobility?

Answer:

Bromine disrupts molecular packing, favoring amorphous domains (confirmed via grazing-incidence X-ray scattering). Disordered films reduce trap density, enabling higher charge mobility ( cm/V·s) in solution-processed OLEDs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.